![molecular formula C15H19ClN2O2 B14351970 1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) CAS No. 98077-23-7](/img/structure/B14351970.png)
1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is a compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a di(propan-2-ol) group attached via an azanediyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) typically involves the reaction of 7-chloroquinoline with appropriate amines and alcohols under controlled conditions. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) exerts its effects involves interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . In cancer cells, it may induce apoptosis through the disruption of cellular pathways and inhibition of key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinacrine: A compound with antimalarial and anticancer properties.
Uniqueness
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is unique due to its specific structural features, such as the di(propan-2-ol) group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .
Propiedades
Número CAS |
98077-23-7 |
|---|---|
Fórmula molecular |
C15H19ClN2O2 |
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
1-[(7-chloroquinolin-4-yl)-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)8-18(9-11(2)20)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7,10-11,19-20H,8-9H2,1-2H3 |
Clave InChI |
XJWKMWKTBRFQGW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)C1=C2C=CC(=CC2=NC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


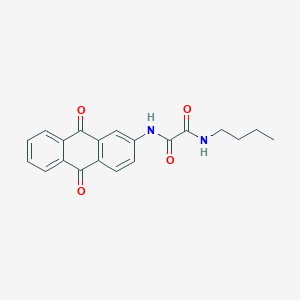

![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)

![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
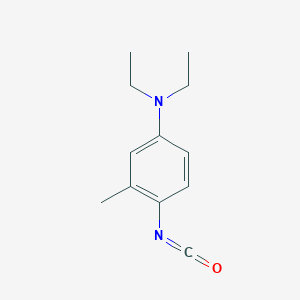
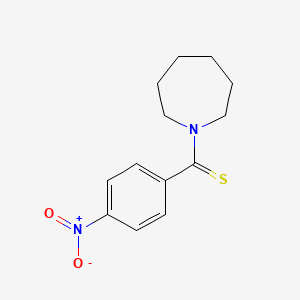
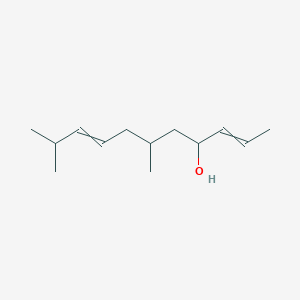
![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
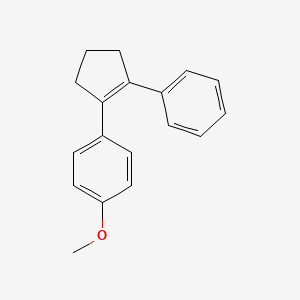
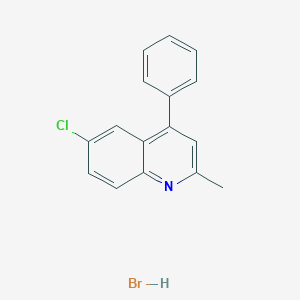
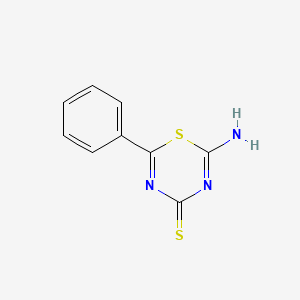
![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)
